![molecular formula C15H24N2O17P2 B585560 Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt CAS No. 904293-00-1](/img/structure/B585560.png)
Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt is a labelled derivative of phosphorylated uridine. It is used in nucleotide sugars metabolism as an activated form of glucose and serves as a substrate for the enzyme glucosyltransferases. This compound is significant in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt involves the incorporation of carbon-13 isotopes into the glucose moiety. The general synthetic route includes the phosphorylation of uridine followed by the attachment of the glucose molecule. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure the correct incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotopes into the glucose moiety during their metabolic processes. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Hydrolysis: Breaking down the compound into simpler molecules using water.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific enzymes such as glucosyltransferases. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels to ensure optimal activity of the enzymes .
Major Products Formed
The major products formed from these reactions include various glucose derivatives and phosphorylated compounds. These products are often used in further biochemical pathways or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a substrate in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry.
Biology: Plays a crucial role in the biosynthesis of glucose-containing molecules, which are essential for various cellular functions.
Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic tool in metabolic studies.
Industry: Used in the production of bio-based materials and as a precursor in the synthesis of complex carbohydrates.
Mechanism of Action
Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt acts as a substrate for the enzyme glucosyltransferases. It is involved in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids. The compound interacts with specific molecular targets and pathways, including the purinergic receptor P2Y14 G protein-coupled receptor, which is involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17), thereby inducing oligodendrocyte differentiation .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-Diphospho-alpha-D-galactose: Another nucleotide sugar involved in the biosynthesis of glycoconjugates.
Uridine 5’-Diphospho-N-acetylglucosamine: Used in the biosynthesis of glycosaminoglycans and glycoproteins.
Uridine 5’-Diphosphoglucuronic Acid: Involved in the detoxification processes in the liver.
Uniqueness
Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt is unique due to its incorporation of carbon-13 isotopes, which makes it particularly useful in metabolic studies and tracing biochemical pathways. Its role as a substrate for glucosyltransferases also distinguishes it from other similar compounds.
Properties
IUPAC Name |
[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5?,6-,8-,9+,10+,11?,12?,13-,14-/m1/s1/i3+1,5+1,8+1,10+1,12+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-LKYYKRFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13CH]([13C@H]([13C@@H]([13CH](O3)[13CH2]O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858554 |
Source


|
| Record name | [(2R,3R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2R,4S,5S)-3,4,5-trihydroxy-6-[hydroxy(~13~C)methyl](~13~C_5_)oxan-2-yl dihydrogen diphosphate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904293-00-1 |
Source


|
| Record name | [(2R,3R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2R,4S,5S)-3,4,5-trihydroxy-6-[hydroxy(~13~C)methyl](~13~C_5_)oxan-2-yl dihydrogen diphosphate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-2,5-Methanocyclopenta[c]pyrrol-5(3H)-amine,tetrahydro-(9CI)](/img/new.no-structure.jpg)
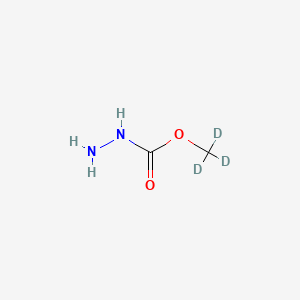
![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
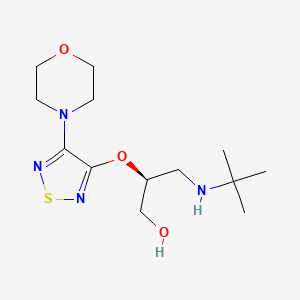
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
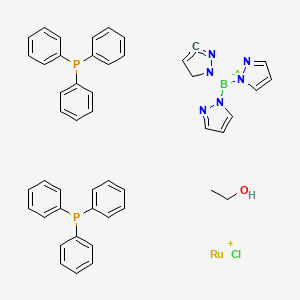
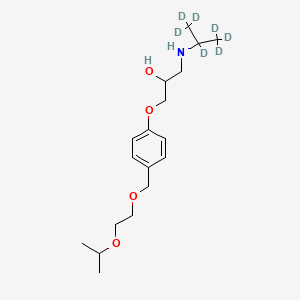
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
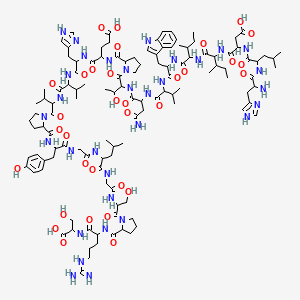
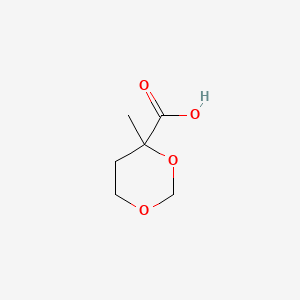
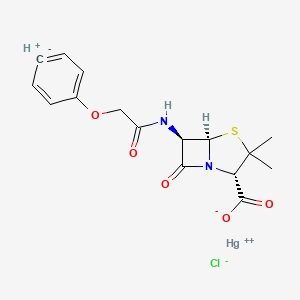
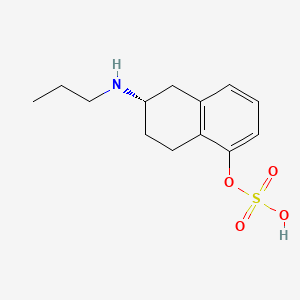
![4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B585496.png)
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
